molecular formula C15H15FN2O3S B4873912 N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B4873912
M. Wt: 322.4 g/mol
InChI Key: BMROAMHYLCWHAX-UHFFFAOYSA-N
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Description

N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzylamine and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature to form the intermediate 4-{[(2-fluorobenzyl)sulfonyl]amino}nitrobenzene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Acetylation: The final step involves acetylation of the amine group with acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is used for nitro group reduction.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide structure, it exhibits potential antimicrobial properties.

    Drug Development: It is investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

  • N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)acetamide
  • N-(4-{[(2-bromobenzyl)sulfonyl]amino}phenyl)acetamide
  • N-(4-{[(2-methylbenzyl)sulfonyl]amino}phenyl)acetamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorinated compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
  • Biological Activity: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(2-fluorophenyl)methylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)17-13-6-8-14(9-7-13)18-22(20,21)10-12-4-2-3-5-15(12)16/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMROAMHYLCWHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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